molecular formula C17H15NO4 B2535348 methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate CAS No. 1359596-64-7

methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate

Cat. No.: B2535348
CAS No.: 1359596-64-7
M. Wt: 297.31
InChI Key: DMQVEXWRNDXYFE-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core, which is a seven-membered ring containing nitrogen and oxygen atoms, fused to a benzene ring. The presence of the ester group (methyl benzoate) adds to its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol with a suitable carbonyl compound under acidic or basic conditions. The resulting intermediate is then esterified with methyl benzoate using a catalyst such as sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions or with the help of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions involving the central nervous system.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds also contain a benzene ring fused to a diazepine ring and are known for their sedative and anxiolytic properties.

    Benzoxazoles: Similar to benzoxazepines, these compounds have a benzene ring fused to an oxazole ring and exhibit various biological activities.

    Benzothiazepines: These compounds have a benzene ring fused to a thiazepine ring and are used in the treatment of cardiovascular diseases.

Uniqueness

Methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is unique due to its specific structure, which combines the benzoxazepine core with a methyl benzoate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-17(20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)22-11-16(18)19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQVEXWRNDXYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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